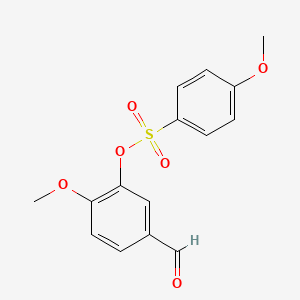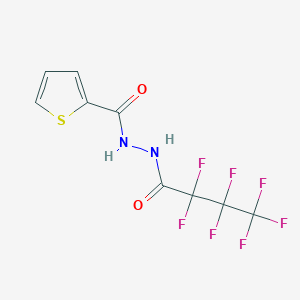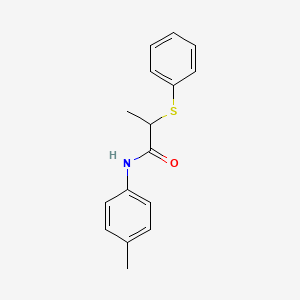![molecular formula C17H13Cl3N2O2 B4881408 1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881408.png)
1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione, commonly known as CDCP, is a chemical compound with potential therapeutic applications. CDCP is a pyrrolidinedione derivative that has been studied for its biological activities and pharmacological properties.
作用机制
The mechanism of action of CDCP is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. CDCP has been shown to inhibit the activity of protein kinase C and mitogen-activated protein kinase, which are involved in cell proliferation and survival. CDCP also activates the c-Jun N-terminal kinase pathway, leading to the induction of apoptosis. Moreover, CDCP has been reported to activate the nuclear factor erythroid 2-related factor 2 pathway, which plays a role in antioxidant defense and anti-inflammatory response.
Biochemical and Physiological Effects:
CDCP has been shown to have various biochemical and physiological effects in vitro and in vivo. CDCP has been reported to induce apoptosis and cell cycle arrest in cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect against oxidative stress and inflammation in the brain. Moreover, CDCP has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation.
实验室实验的优点和局限性
CDCP has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, CDCP also has some limitations, such as its low solubility in water and limited availability. Moreover, more studies are needed to determine the optimal dosage and administration route of CDCP for different diseases.
未来方向
There are several future directions for the study of CDCP. First, more studies are needed to elucidate the mechanism of action of CDCP and its potential targets in different diseases. Second, the pharmacokinetics and pharmacodynamics of CDCP need to be studied in more detail to determine its optimal dosage and administration route. Third, the potential side effects and toxicity of CDCP need to be evaluated in preclinical and clinical studies. Fourth, the development of novel formulations and delivery systems for CDCP may improve its therapeutic efficacy and bioavailability. Finally, the combination of CDCP with other drugs or therapies may enhance its therapeutic effects and reduce its side effects.
合成方法
CDCP can be synthesized by reacting 1-(4-chlorophenyl)-2,5-dimethylpyrrolidin-3-one with 2,4-dichlorobenzylamine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of CDCP as the main product. The purity and yield of CDCP can be improved by using different solvents and reaction conditions.
科学研究应用
CDCP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. CDCP has been shown to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. CDCP also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, CDCP has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O2/c18-11-3-5-13(6-4-11)22-16(23)8-15(17(22)24)21-9-10-1-2-12(19)7-14(10)20/h1-7,15,21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPCAUNCAQOPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)



![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B4881384.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B4881388.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)

![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4881402.png)
![1-(4-fluorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4881406.png)
![5-(4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881409.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B4881414.png)